

# Application Notes and Protocols for 6-Amino-5-nitroso-3-methyluracil

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## Compound of Interest

Compound Name: 6-Amino-5-nitroso-3-methyluracil

Cat. No.: B015043

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental use of **6-Amino-5-nitroso-3-methyluracil**, a heterocyclic compound with potential applications in biomedical research. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound's biological activities.

## Chemical Information

Property	Value
IUPAC Name	6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
CAS Number	61033-04-3
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	170.13 g/mol [1]
Appearance	Violet Solid[2]
Solubility	Slightly soluble in DMSO and Methanol[2]

## Synthesis Protocol

The synthesis of **6-Amino-5-nitroso-3-methyluracil** is typically achieved through the direct nitrosation of its precursor, 6-amino-3-methyluracil. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group at the C6 position.[3]

#### Materials:

- 6-amino-3-methyluracil
- Sodium nitrite ( $\text{NaNO}_2$ )
- Acetic acid ( $\text{CH}_3\text{COOH}$ ) or Hydrochloric acid ( $\text{HCl}$ )
- Distilled water
- Ethanol
- Ice bath
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Buchner funnel and filter paper

#### Procedure:

- **Dissolution of Starting Material:** In a flask, dissolve 6-amino-3-methyluracil in a suitable aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid) with stirring.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.
- **Preparation of Nitrosating Agent:** In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- **Nitrosation Reaction:** Slowly add the sodium nitrite solution dropwise to the cooled solution of 6-amino-3-methyluracil with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C. The reaction is an electrophilic substitution where the nitrosonium ion

(NO<sup>+</sup>), generated in situ from sodium nitrite and acid, attacks the C5 position of the pyrimidine ring.

- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the colored nitroso product will also be visually apparent.
- **Precipitation and Isolation:** After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction. The product, **6-Amino-5-nitroso-3-methyluracil**, will precipitate out of the solution.
- **Filtration and Washing:** Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any unreacted salts, followed by a wash with cold ethanol to aid in drying.
- **Drying:** Dry the purified product in a desiccator or under vacuum at a low temperature.

Characterization:

The identity and purity of the synthesized **6-Amino-5-nitroso-3-methyluracil** should be confirmed using standard analytical techniques:

- **Melting Point:** Determination of the melting point.
- **NMR Spectroscopy** (<sup>1</sup>H and <sup>13</sup>C): To confirm the chemical structure.
- **Mass Spectrometry:** To determine the molecular weight and confirm the molecular formula.
- **Infrared (IR) Spectroscopy:** To identify the functional groups present in the molecule.

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## References

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